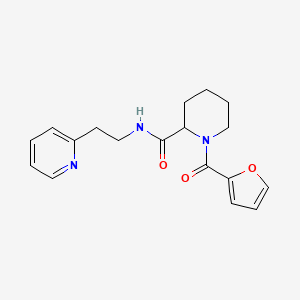
S-Allylmercaptocysteine
Vue d'ensemble
Description
S-Allylmercaptocysteine : est un composé soufré dérivé de l'ail vieilli. Il est connu pour ses diverses activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et anticancéreuses . Ce composé a suscité un intérêt considérable en raison de ses avantages thérapeutiques potentiels, en particulier dans le traitement des maladies du foie et du cancer .
Applications De Recherche Scientifique
Chemistry: In chemistry, S-Allylmercaptocysteine is used as a precursor for the synthesis of other sulfur-containing compounds .
Biology: In biological research, this compound is studied for its antioxidant and anti-inflammatory properties . It has been shown to protect cells from oxidative stress and reduce inflammation in various biological models .
Medicine: In medicine, this compound is investigated for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases . It has demonstrated hepatoprotective effects and the ability to induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the formulation of dietary supplements and functional foods due to its health benefits .
Mécanisme D'action
Target of Action
S-Allylmercaptocysteine (SAMC) is a sulfur-containing amino acid present in garlic . It primarily targets the Nrf2 and NF-κB pathways. Nrf2 is a key regulator of antioxidant responses , while NF-κB is a major player in inflammation and immune responses .
Mode of Action
SAMC interacts with its targets to induce a variety of biological activities. It has been shown to reduce NF-κB activity and up-regulate Nrf2, leading to anti-inflammatory and antioxidant effects . SAMC also directly suppresses calpain activity, a calcium-dependent protease, by binding to the enzyme’s Ca2+ binding domain .
Biochemical Pathways
SAMC affects several biochemical pathways. It induces apoptosis of cancer cells through the TGF-β signaling pathway . It also influences the ROS-mediated p38 and JNK signaling pathways, leading to G2/M phase arrest and apoptosis in cancer cells . Furthermore, SAMC has been shown to enhance AHR/NRF2-mediated drug metabolizing enzymes and reduce NF-κB/IκBα and NLRP3/6-mediated inflammation .
Pharmacokinetics
SAMC exhibits a short half-life, indicating rapid metabolism . After administration, SAMC is converted to diallylpolysulfides, which are volatile and dissipate via lung and skin during circulation . These diallylpolysulfides are further metabolized to glutathione S-conjugates, cysteine S-conjugates, and N-acetylated forms . Two N-acetylcysteine S-conjugates, N-acetyl-S-3-hydroxypropylcysteine and N-acetyl-S-2-carboxyethylcysteine, have been identified in rat urine .
Result of Action
SAMC has been shown to exert a wide range of biological activities such as antioxidant, anti-inflammatory, and anticancer effects . It can stabilize the extracellular matrix by decreasing metalloproteinase expression, suppress type II collagen degradation, and down-regulate inflammatory cytokines . SAMC also potently suppresses cell viability and induces G2/M phase arrest and apoptosis in cancer cells .
Action Environment
The action of SAMC can be influenced by environmental factors. For instance, the presence of reactive oxygen species (ROS) can enhance SAMC-induced cell cycle arrest and apoptosis . These effects can be attenuated by n-acetyl cysteine (nac), an ros scavenger . This suggests that the cellular redox state can significantly impact the efficacy of SAMC.
Analyse Biochimique
Biochemical Properties
SAMC plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, SAMC has been found to enhance the AHR/NRF2-mediated drug metabolising enzymes, including Akr7a3, Akr1b8, and Nqo1 . This interaction suggests that SAMC may have a role in xenobiotics metabolism and antioxidant responses .
Cellular Effects
SAMC has been shown to have profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, SAMC has been found to attenuate liver injury, hepatic oxidative stress, and inflammation in a nonalcoholic steatohepatitis (NASH) rat model . It also suppresses cell viability and induces G2/M phase arrest and apoptosis in colon cancer HCT116 cells .
Molecular Mechanism
The molecular mechanism of SAMC involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. SAMC has been found to trigger AHR/NRF2-mediated antioxidant responses, which may further suppress the NLRP3/6 inflammasome pathway and NF-κB activation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SAMC change over time. It has been found that SAMC metabolizes very quickly in rats, with a plasma half-life of less than 5 minutes . This suggests that SAMC may have a short-term effect on cellular function.
Dosage Effects in Animal Models
The effects of SAMC vary with different dosages in animal models. For instance, in a study where NASH was induced in rats, 200 mg/kg of SAMC was administered three times per week, which attenuated NASH-induced liver injury .
Metabolic Pathways
SAMC is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels. For example, SAMC has been found to decrease the lipogenesis marker and restore the lipolysis marker in a non-alcoholic fatty liver disease (NAFLD) rat model .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La S-Allylmercaptocysteine peut être synthétisée par réaction du bromure d'allyle avec la L-cystéine en présence d'une base comme l'hydroxyde de sodium . La réaction se produit généralement en milieu aqueux à température ambiante, ce qui conduit à la formation de this compound.
Méthodes de production industrielle : La production industrielle de this compound implique l'extraction de l'ail vieilli, suivie de processus de purification pour isoler le composé . Le processus d'extraction comprend le trempage de l'ail cru dans de l'éthanol aqueux pendant plusieurs mois, au cours duquel les composants odorants et irritants sont transformés en composés non toxiques .
Analyse Des Réactions Chimiques
Types de réactions : La S-Allylmercaptocysteine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .
Réactifs et conditions courants :
Réduction : La réduction de la this compound peut être obtenue en utilisant des agents réducteurs comme le borohydrure de sodium.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent les sulfoxydes, les sulfones et divers dérivés substitués .
Applications de la recherche scientifique
Chimie : En chimie, la this compound est utilisée comme précurseur pour la synthèse d'autres composés soufrés .
Biologie : En recherche biologique, la this compound est étudiée pour ses propriétés antioxydantes et anti-inflammatoires . Il a été démontré qu'elle protégeait les cellules du stress oxydatif et qu'elle réduisait l'inflammation dans divers modèles biologiques .
Médecine : En médecine, la this compound est étudiée pour ses effets thérapeutiques potentiels dans le traitement des maladies du foie, du cancer et des maladies cardiovasculaires . Elle a démontré des effets hépatoprotecteurs et la capacité d'induire l'apoptose dans les cellules cancéreuses .
Industrie : Dans le secteur industriel, la this compound est utilisée dans la formulation de compléments alimentaires et d'aliments fonctionnels en raison de ses bienfaits pour la santé .
Mécanisme d'action
La this compound exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Elle induit l'apoptose dans les cellules cancéreuses en activant la voie de signalisation TGF-β et en réduisant l'activité de NF-κB . De plus, elle régule à la hausse Nrf2, ce qui conduit à une amélioration des réponses antioxydantes. Le composé interagit également avec la calpaïne, une protéase à cystéine dépendante du calcium, pour exercer des effets neuroprotecteurs.
Comparaison Avec Des Composés Similaires
Composés similaires :
S-Allylcystéine : Un autre composé soufré dérivé de l'ail, connu pour ses propriétés antioxydantes et anti-inflammatoires.
S-Méthylcystéine : Un acide aminé soufré avec des activités biologiques similaires.
S-1-Propénylcystéine : Un composé ayant des effets hépatoprotecteurs et antioxydants.
Unicité : La S-Allylmercaptocysteine est unique en raison de ses puissantes propriétés anticancéreuses et de sa capacité à induire l'apoptose dans les cellules cancéreuses plus efficacement que les autres composés soufrés. Ses cibles et voies moléculaires distinctes contribuent également à son unicité dans les applications thérapeutiques.
Propriétés
IUPAC Name |
(2R)-2-amino-3-(prop-2-enyldisulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-2-3-10-11-4-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQZZUUUOXNSCS-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCSSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401311848 | |
| Record name | S-Allylmercapto-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2281-22-3 | |
| Record name | S-Allylmercapto-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2281-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Allylmercapto-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401311848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-(prop-2-en-1-yldisulfanyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-Allylmercaptocysteine exert its anticancer effects?
A1: Research suggests that SAMC targets multiple cellular pathways to inhibit cancer cell growth and induce apoptosis (programmed cell death). Some of the key mechanisms identified include:
- Induction of Cell Cycle Arrest: SAMC can arrest cancer cells in specific phases of the cell cycle, such as the G2/M phase, disrupting their ability to proliferate uncontrollably. [] This arrest is often associated with the activation of checkpoint proteins that halt cell cycle progression in response to DNA damage or other cellular stress signals.
- Induction of Apoptosis: SAMC can trigger apoptosis in cancer cells through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. [, , ] This process involves the activation of caspases, a family of proteases that execute the dismantling of the cell during apoptosis.
- Inhibition of Angiogenesis: SAMC may inhibit the formation of new blood vessels (angiogenesis) in tumors, depriving them of the nutrients and oxygen needed for growth and metastasis. [, ] This effect may be mediated by modulating the expression of pro-angiogenic and anti-angiogenic factors.
- Modulation of Signaling Pathways: SAMC has been shown to modulate various signaling pathways involved in cell proliferation, survival, and inflammation, such as the MAPK, TGF-β, and NF-κB pathways. [, , ] By interfering with these pathways, SAMC can disrupt the signals that drive tumor development and progression.
Q2: What is the role of reactive oxygen species (ROS) in SAMC-mediated anticancer effects?
A2: While SAMC exhibits antioxidant properties in certain contexts, research suggests that it can also induce ROS production in cancer cells, contributing to its anticancer effects. [] This controlled increase in ROS levels can trigger oxidative stress, leading to damage to cellular components and ultimately cell death.
Q3: Does this compound interact with specific molecular targets?
A3: Yes, SAMC has been shown to interact with several molecular targets, including:
- Tubulin: DATS, a related compound, can directly bind to and oxidatively modify cysteine residues on tubulin, a protein crucial for microtubule formation and cell division. [] This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
- Nrf2: SAMC can activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. [, ] Activation of Nrf2 leads to the upregulation of antioxidant enzymes that protect against oxidative stress and inflammation.
- E-cadherin: SAMC treatment has been linked to the restoration of E-cadherin expression in cancer cells. [] E-cadherin is a cell adhesion molecule that plays a critical role in maintaining epithelial cell integrity and suppressing tumor invasion and metastasis.
Q4: How does this compound exert its antioxidant effects?
A4: SAMC's antioxidant activity is attributed to its ability to:
- Directly scavenge free radicals: SAMC can directly neutralize reactive oxygen and nitrogen species, preventing oxidative damage to cellular components. [, ]
- Increase glutathione levels: SAMC can increase the levels of glutathione, a major intracellular antioxidant, enhancing the cell's ability to detoxify harmful reactive species. [, ]
- Activate the Nrf2 pathway: As mentioned earlier, SAMC can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and cytoprotective proteins. [, ]
Q5: What is the evidence for the efficacy of this compound in preclinical models of disease?
A5: Preclinical studies have demonstrated the potential therapeutic effects of SAMC in various disease models, including:
- Cancer: SAMC has shown antitumor activity against various cancer cell lines in vitro and in vivo, including colon cancer, [, , , ] prostate cancer, [, ] breast cancer, [, ] erythroleukemia, [, ] and others.
- Nonalcoholic Fatty Liver Disease (NAFLD): SAMC ameliorated hepatic injury in a rat model of NAFLD, potentially by reducing apoptosis and enhancing autophagy. [, ]
- Osteoarthritis: In a rat model of osteoarthritis, SAMC demonstrated protective effects against cartilage degradation and inflammation, possibly through the activation of the Nrf2 pathway. []
- Cisplatin-Induced Nephrotoxicity: SAMC attenuated kidney damage caused by the chemotherapeutic agent cisplatin, likely through its antioxidant, anti-inflammatory, and anti-apoptotic effects. []
- Noise-Induced Hearing Loss: SAMC, along with diallyl disulfide (DADS), protected against hearing loss induced by noise exposure in rats. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


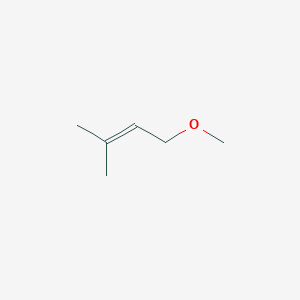
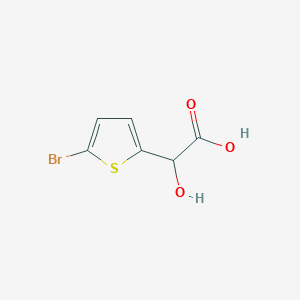
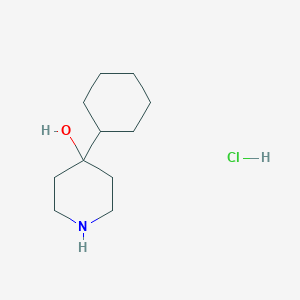
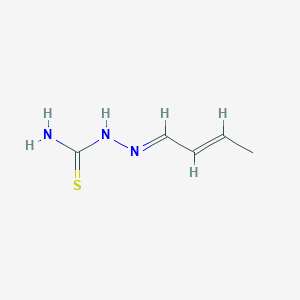
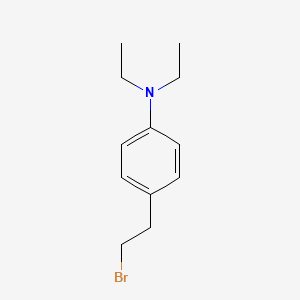
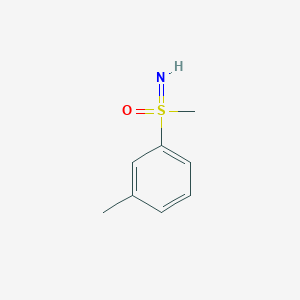
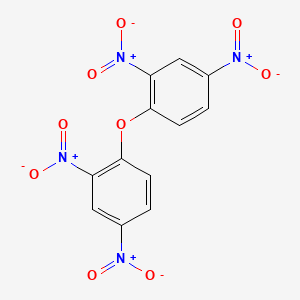
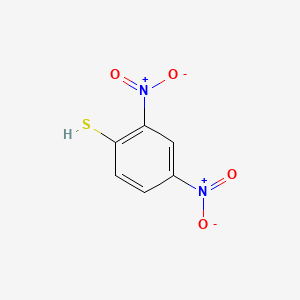

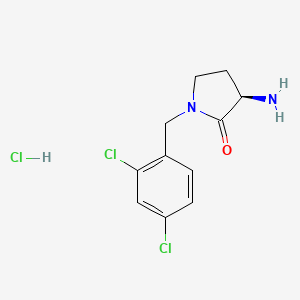
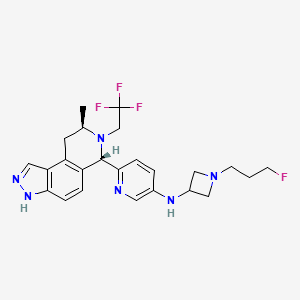
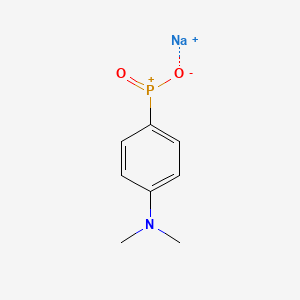
![N-[[(2S,4S)-4-Fluoro-1-pyridazin-3-ylpyrrolidin-2-yl]methyl]-1,3-dimethylpyrazole-4-carboxamide](/img/structure/B1654349.png)
